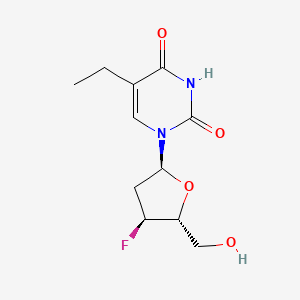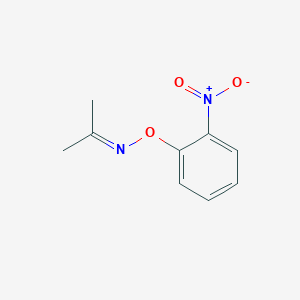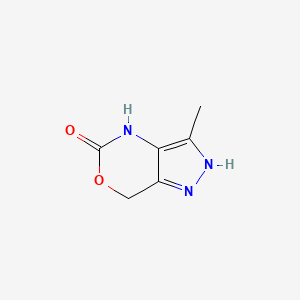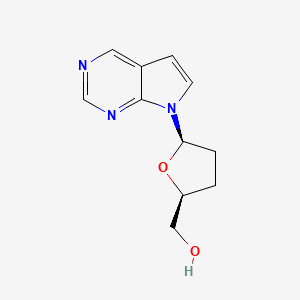
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furan and pyrrolo-pyrimidine rings. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are employed to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-Iodo-2’,3’-dideoxy-7-deazaadenosine: A similar compound with a pyrrolo-pyrimidine structure, known for its use in DNA synthesis and sequencing.
2-Furanmethanol, 5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydro-:
Uniqueness
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- is unique due to its specific stereochemistry and the combination of furan and pyrrolo-pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
119447-96-0 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
[(2S,5R)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c15-6-9-1-2-10(16-9)14-4-3-8-5-12-7-13-11(8)14/h3-5,7,9-10,15H,1-2,6H2/t9-,10+/m0/s1 |
Clave InChI |
LQTACDVTAMDPEH-VHSXEESVSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=CN=CN=C32 |
SMILES canónico |
C1CC(OC1CO)N2C=CC3=CN=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


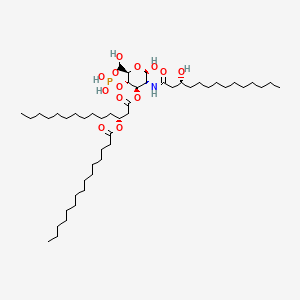
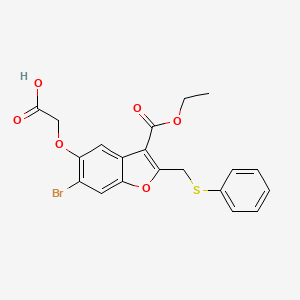


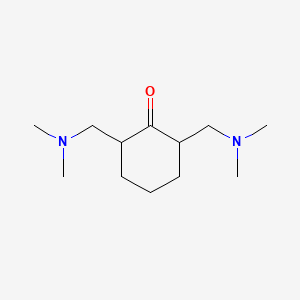


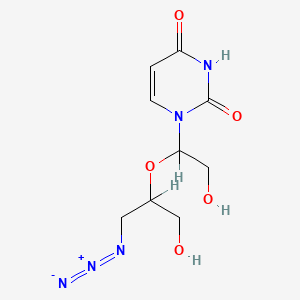
![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

